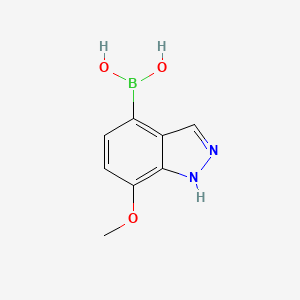

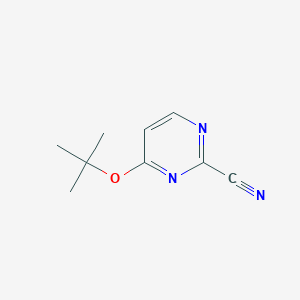

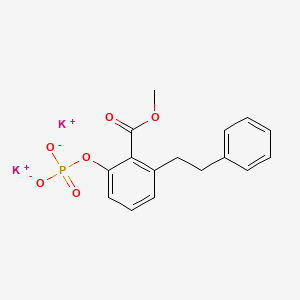

![molecular formula C9H15ClN2 B6307392 2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride CAS No. 2097947-51-6](/img/structure/B6307392.png)

2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This compound belongs to the class of organic compounds known as tropane alkaloids .

Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold . Other methodologies reported achieve the stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Tropane Alkaloids

The core structure of this compound is integral to the family of tropane alkaloids , which are known for their wide array of biological activities. Research has been directed towards the stereoselective preparation of this bicyclic scaffold, which is crucial for the synthesis of these alkaloids . The methodologies developed for this process are significant as they allow for the creation of complex molecular architectures found in natural products.

Drug Discovery

Due to its nitrogen-containing heterocyclic structure, this compound serves as a key synthetic intermediate in drug discovery. Its unique structure has been utilized in the total synthesis of several target molecules, particularly in the pharmaceutical industry . The presence of this scaffold in bioactive compounds makes it a valuable asset in the development of new therapeutic agents.

Organic Synthesis

This compound is employed as an important raw material and intermediate in organic synthesis. It finds applications in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs . Its versatility in chemical reactions makes it a valuable building block for a variety of synthetic routes.

Nematicidal Activity

The compound has been studied for its nematicidal activity, particularly in the context of controlling plant-parasitic nematodes . Research has shown that it can inhibit the nematode infection of plant roots, which is a significant concern in agriculture.

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane architecture is a critical aspect of research involving this compound. Achieving stereochemical control in the transformation that generates this scaffold is essential for the synthesis of enantiomerically pure substances .

Valorization of Biomass-Derived Compounds

The compound’s structure is also being explored in the valorization of biomass-derived compounds. This involves photochemical transformations and other advanced synthetic methodologies to convert biomass into high-value chemicals .

Wirkmechanismus

Zukünftige Richtungen

Research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide . The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect .

Eigenschaften

IUPAC Name |

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c10-4-3-7-5-8-1-2-9(6-7)11-8;/h7-9,11H,1-3,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUYKYQQHGBFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-Azabicyclo[3.2.1]octan-3-YL)acetonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

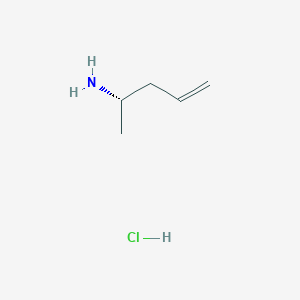

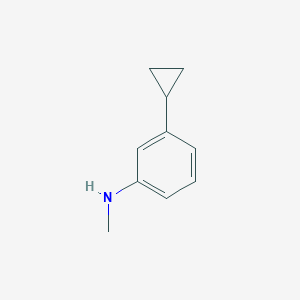

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

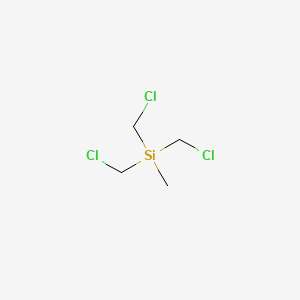

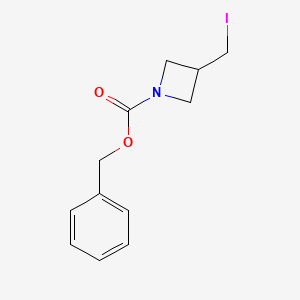

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)

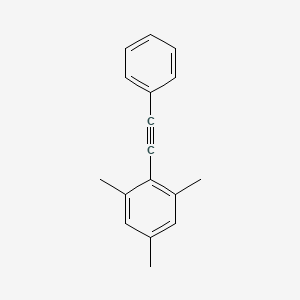

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

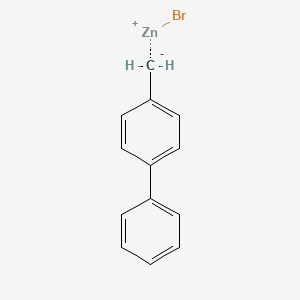

![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)